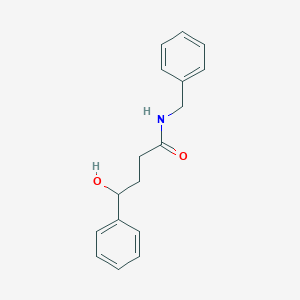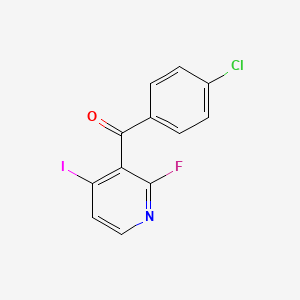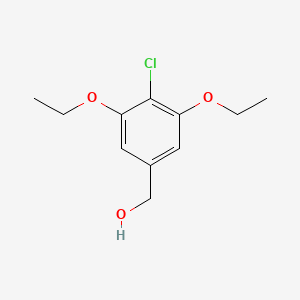
(4-Chloro-3,5-diethoxyphenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Chloro-3,5-diethoxyphenyl)methanol is an organic compound characterized by a phenyl ring substituted with a chlorine atom at the fourth position and two ethoxy groups at the third and fifth positions. The methanol group is attached to the phenyl ring, making it a versatile compound in organic synthesis and various applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-3,5-diethoxyphenyl)methanol typically involves the following steps:
Starting Material: The synthesis begins with a phenol derivative, such as 4-chloro-3,5-diethoxyphenol.
Alkylation: The phenol derivative undergoes alkylation with an appropriate alkyl halide, such as methylene chloride, in the presence of a base like potassium carbonate.
Reduction: The resulting intermediate is then reduced using a reducing agent like sodium borohydride to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity.
化学反应分析
Types of Reactions: (4-Chloro-3,5-diethoxyphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced further to form the corresponding hydrocarbon.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: (4-Chloro-3,5-diethoxy-phenyl)-methanal or (4-Chloro-3,5-diethoxy-phenyl)-carboxylic acid.
Reduction: (4-Chloro-3,5-diethoxy-phenyl)-methane.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
(4-Chloro-3,5-diethoxyphenyl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (4-Chloro-3,5-diethoxyphenyl)methanol involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to various biological and chemical effects.
相似化合物的比较
(4-Chloro-3,5-dimethoxy-phenyl)-methanol: Similar structure but with methoxy groups instead of ethoxy groups.
(4-Bromo-3,5-diethoxy-phenyl)-methanol: Similar structure but with a bromine atom instead of chlorine.
(4-Chloro-3,5-diethoxy-phenyl)-ethanol: Similar structure but with an ethanol group instead of methanol.
Uniqueness: (4-Chloro-3,5-diethoxyphenyl)methanol is unique due to the presence of both chlorine and ethoxy groups, which confer distinct chemical and biological properties
属性
分子式 |
C11H15ClO3 |
|---|---|
分子量 |
230.69 g/mol |
IUPAC 名称 |
(4-chloro-3,5-diethoxyphenyl)methanol |
InChI |
InChI=1S/C11H15ClO3/c1-3-14-9-5-8(7-13)6-10(11(9)12)15-4-2/h5-6,13H,3-4,7H2,1-2H3 |
InChI 键 |
VTLXARFHHVQLED-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC(=CC(=C1Cl)OCC)CO |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Benzoic acid, 4-[2-[4-(2-methoxyethyl)-1-piperazinyl]-4-thiazolyl]-](/img/structure/B8550755.png)
![2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxamide](/img/structure/B8550767.png)
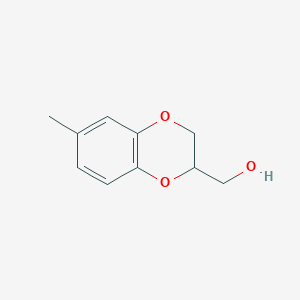
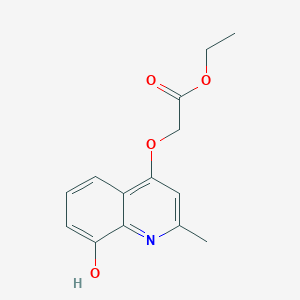
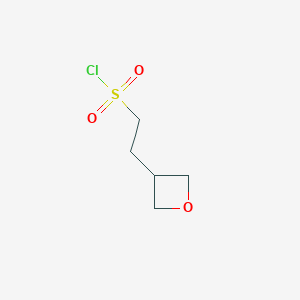
![Methyl 4-hydroxyfuro[2,3-B]pyridine-2-carboxylate](/img/structure/B8550796.png)
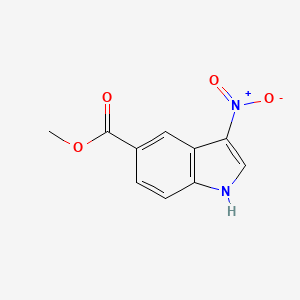
![[(2S)-Oxiran-2-yl]methyl 2-methylbenzene-1-sulfonate](/img/structure/B8550805.png)
